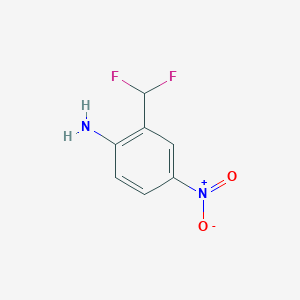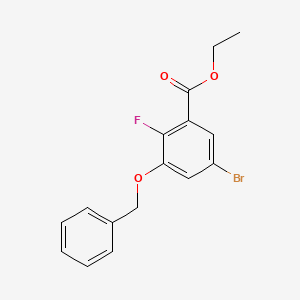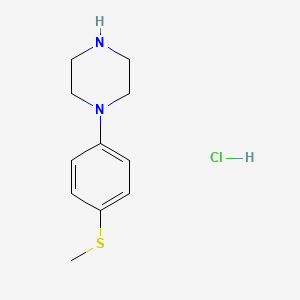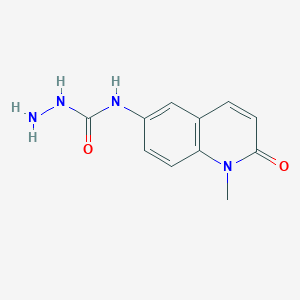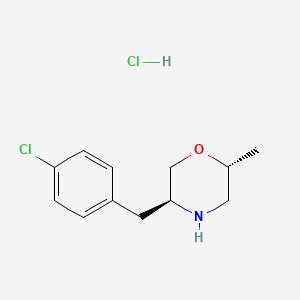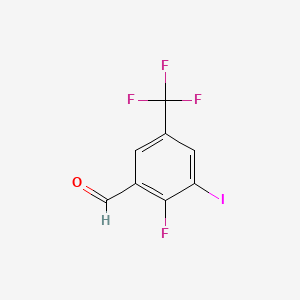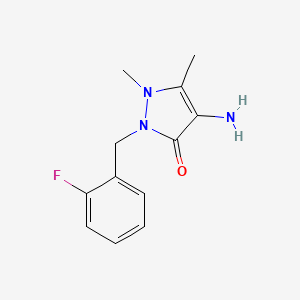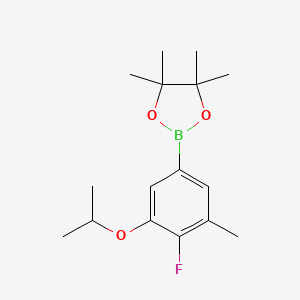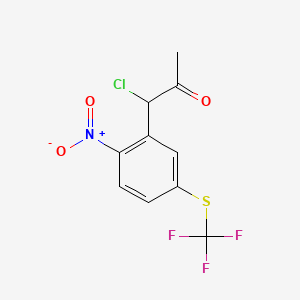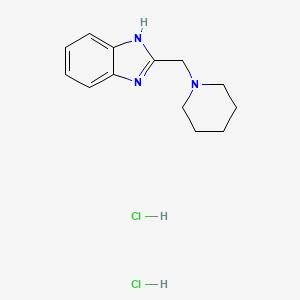
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is a heterocyclic compound that features a benzimidazole core structure with a piperidinomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes . For the specific synthesis of benzimidazole, 2-(piperidinomethyl)-, dihydrochloride, a common method involves the reaction of o-phenylenediamine with an appropriate aldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or hypervalent iodine compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, hypervalent iodine compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
科学的研究の応用
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of benzimidazole, 2-(piperidinomethyl)-, dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the function of certain enzymes by binding to their active sites, thereby disrupting essential biological processes . The exact molecular pathways involved can vary depending on the specific application and target organism.
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but have different substituents, leading to varied biological activities.
2-Substituted Benzimidazoles: These derivatives have different substituents at the 2-position, which can significantly alter their chemical and biological properties.
Uniqueness
Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is unique due to its specific piperidinomethyl substituent, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
100447-40-3 |
|---|---|
分子式 |
C13H19Cl2N3 |
分子量 |
288.21 g/mol |
IUPAC名 |
2-(piperidin-1-ylmethyl)-1H-benzimidazole;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13;;/h2-3,6-7H,1,4-5,8-10H2,(H,14,15);2*1H |
InChIキー |
FVDBPIYLZAACQX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
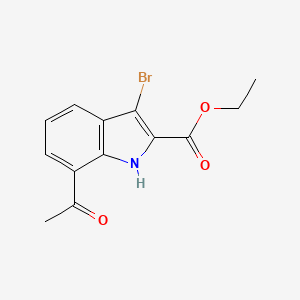
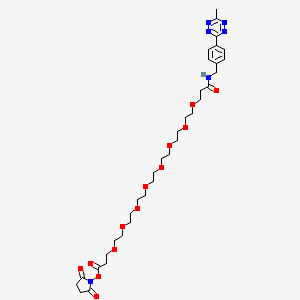

![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)
